molecular formula C23H20F3N3O2S2 B2499655 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 877653-67-3

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2499655
CAS No.: 877653-67-3
M. Wt: 491.55
InChI Key: XTOOVBSQLDHKPF-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has emerged as a critical node in the Wnt/β-catenin signaling pathway, where it acts as a terminal effector by activating the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcriptional complex. This pathway is frequently dysregulated in various cancers, particularly colorectal cancers, making TNIK a promising therapeutic target. According to a key patent (WO2022256390A1), this specific chemical entity demonstrates high inhibitory activity against TNIK and exhibits potent anti-proliferative effects in cancer cell lines, such as HCT-116 colorectal carcinoma cells. Its research value lies in its utility as a chemical probe to elucidate the precise biological functions of TNIK, investigate Wnt pathway dysregulation, and evaluate the potential of TNIK inhibition as an anti-cancer strategy. This product is intended for research applications in oncology, molecular biology, and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-13-9-14(2)11-17(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-16-5-3-15(4-6-16)23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOOVBSQLDHKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key steps include the formation of the tetrahydrothieno[3,2-d]pyrimidine core and subsequent modifications to introduce the thio and acetamide functionalities. Detailed synthetic pathways can be found in various studies focusing on related thieno-pyrimidine derivatives.

Antimicrobial Activity

Research indicates that compounds structurally related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar frameworks possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell walls.

CompoundMicrobial Strains TestedActivity
1Staphylococcus aureusInhibitory
2Escherichia coliModerate
3Candida albicansEffective

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiophene-containing compounds have been reported to interact with cellular targets involved in cancer progression. For example, studies have indicated that similar compounds can inhibit thioredoxin reductase (TrxR), which is critical in cancer cell survival.

Case Study:
In a recent study, a series of tetrahydrothieno derivatives were evaluated for their anticancer effects. The results showed that certain modifications to the thieno-pyrimidine structure enhanced their potency against various cancer cell lines.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition: Compounds with a thieno-pyrimidine core have been shown to inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis.
  • Cellular Targeting: The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for better interaction with intracellular targets.

Research Findings

Recent findings suggest that modifications to the thieno-pyrimidine core can significantly affect biological activity. For instance:

  • Methyl Substituents: The presence of methyl groups at specific positions on the phenyl ring enhances selectivity and potency against certain biological targets.
  • Fluorinated Aromatics: The introduction of trifluoromethyl groups has been linked to increased binding affinity for specific receptors involved in neurotransmitter signaling.

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The core is synthesized via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate with 3,5-dimethylphenyl isothiocyanate under basic conditions.

Procedure :

  • Ethyl 2-aminothiophene-3-carboxylate (10 mmol) and 3,5-dimethylphenyl isothiocyanate (10 mmol) are refluxed in THF with K$$2$$CO$$3$$ (12 mmol) for 24 h.
  • The mixture is poured onto ice, filtered, and recrystallized from ethanol to yield 3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one as a pale-yellow solid (yield: 82%).

Characterization :

  • IR (KBr) : 1682 cm$$^{-1}$$ (C=O stretch).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 2.35 (s, 6H, 2×CH$$3$$), 2.85–2.89 (m, 2H, CH$$2$$), 3.20–3.24 (m, 2H, CH$$2$$), 7.25 (s, 1H, Ar-H), 7.42 (s, 2H, Ar-H).

Introduction of the Thioether-Acetamide Side Chain

Thiolation and Alkylation

The core is functionalized at position 2 via a two-step thiolation and alkylation sequence.

Step 1: Thiol Generation

  • The core (5 mmol) is treated with thiourea (6 mmol) in HCl/EtOH (1:1) under reflux for 6 h.
  • Neutralization with NaOH yields 2-mercapto-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (yield: 75%).

Step 2: Alkylation with Chloroacetamide

  • The thiol intermediate (4 mmol) is reacted with chloroacetamide (4.4 mmol) and K$$2$$CO$$3$$ (5 mmol) in acetone at 60°C for 8 h.
  • Purification by column chromatography (ethyl acetate/hexane, 1:1) gives 2-((4-oxo-3-(3,5-dimethylphenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (yield: 68%).

Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 2.33 (s, 6H, 2×CH$$3$$), 2.80–2.84 (m, 2H, CH$$2$$), 3.18–3.22 (m, 2H, CH$$2$$), 3.92 (s, 2H, S-CH$$2$$), 7.38 (s, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 7.62 (br s, 1H, NH$$2$$), 7.95 (br s, 1H, NH$$_2$$).

Coupling with 4-(Trifluoromethyl)aniline

Amide Bond Formation

The acetamide is acylated using 4-(trifluoromethyl)aniline via a carbodiimide-mediated coupling.

Procedure :

  • 2-((4-Oxo-3-(3,5-dimethylphenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetic acid (3 mmol) is activated with EDCl (3.3 mmol) and HOBt (3.3 mmol) in DMF for 30 min.
  • 4-(Trifluoromethyl)aniline (3.3 mmol) is added, and the mixture is stirred at 25°C for 12 h.
  • Workup with aqueous NaHCO$$_3$$ and purification by recrystallization (ethanol/water) yields the target compound (yield: 65%).

Characterization :

  • IR (KBr) : 1654 cm$$^{-1}$$ (C=O, amide), 1325 cm$$^{-1}$$ (C-F).
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 2.34 (s, 6H, 2×CH$$3$$), 2.82–2.86 (m, 2H, CH$$2$$), 3.20–3.24 (m, 2H, CH$$2$$), 4.02 (s, 2H, S-CH$$_2$$), 7.40 (s, 2H, Ar-H), 7.47 (s, 1H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 10.45 (s, 1H, NH).
  • $$^{19}$$F NMR (376 MHz, DMSO-d$$6$$) : δ -61.2 (s, CF$$3$$).

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation (30 min vs. 24 h) and amidation (15 min vs. 12 h), improving yields by 10–15%.

Solvent and Base Screening

Table 1 : Optimization of Thioether Formation

Base Solvent Temperature (°C) Yield (%)
K$$2$$CO$$3$$ Acetone 60 68
NaH DMF 25 52
Et$$_3$$N THF 40 58

K$$2$$CO$$3$$ in acetone emerged as optimal, minimizing side reactions.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 4 of the pyrimidine was mitigated by steric hindrance from the 3,5-dimethylphenyl group.
  • Thiol Oxidation : Reactions conducted under N$$_2$$ atmosphere prevented disulfide formation.
  • Trifluoromethyl Reactivity : Use of EDCl/HOBt ensured efficient amidation despite the electron-withdrawing CF$$_3$$ group.

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